molecular formula C13H11ClN4OS B6015773 8-[(3-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one

8-[(3-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one

Cat. No. B6015773
M. Wt: 306.77 g/mol
InChI Key: BOJDNIGFKMYMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(3-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one, commonly known as clofarabine, is a purine nucleoside analog that has been used in the treatment of hematological malignancies. It has been approved by the United States Food and Drug Administration (FDA) for the treatment of relapsed or refractory acute lymphoblastic leukemia (ALL) in pediatric patients. In recent years, clofarabine has gained attention in the scientific community due to its potential as a research tool in various fields.

Mechanism of Action

Clofarabine is a prodrug that is converted to its active form, clofarabine triphosphate, by intracellular kinases. Clofarabine triphosphate inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. It also inhibits ribonucleotide reductase, an enzyme that is required for DNA synthesis. Clofarabine has been shown to induce apoptosis in leukemia cells by activating the caspase pathway.
Biochemical and physiological effects:
Clofarabine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of leukemia cells and induce apoptosis. It has also been shown to modulate the function of dendritic cells, leading to enhanced immune responses. Clofarabine has been shown to have a favorable pharmacokinetic profile, with rapid clearance and low toxicity.

Advantages and Limitations for Lab Experiments

Clofarabine has a number of advantages as a research tool. It is a potent inhibitor of DNA synthesis and has been shown to induce apoptosis in leukemia cells. It has also been shown to modulate the function of dendritic cells, making it a useful tool for studying the immune response. However, clofarabine has some limitations as a research tool. It is a prodrug that requires intracellular activation, which can complicate its use in some experimental settings. It also has a narrow therapeutic window, which can make it difficult to use at high concentrations.

Future Directions

There are a number of future directions for research on clofarabine. One area of interest is the development of new analogs of clofarabine with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of clofarabine in combination with other drugs to enhance its efficacy. Clofarabine has also been investigated as a potential treatment for viral infections, and further research in this area may lead to the development of new antiviral therapies. Finally, clofarabine has been shown to modulate the function of dendritic cells, and further research in this area may lead to the development of new immunotherapies for cancer and other diseases.

Synthesis Methods

Clofarabine can be synthesized by the reaction of 2-chloroadenosine with 3-chlorobenzyl mercaptan in the presence of a base. The resulting intermediate is then treated with methyl iodide to yield clofarabine. This method has been optimized to increase the yield of clofarabine and reduce the amount of impurities in the final product.

Scientific Research Applications

Clofarabine has been used as a research tool in various fields, including cancer biology, immunology, and virology. In cancer biology, clofarabine has been used to study the mechanisms of drug resistance in leukemia cells and to identify potential therapeutic targets. In immunology, clofarabine has been shown to modulate the function of dendritic cells, which play a crucial role in the immune response. In virology, clofarabine has been investigated as a potential treatment for viral infections, including hepatitis B and C.

properties

IUPAC Name

8-[(3-chlorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4OS/c1-18-11-10(12(19)16-7-15-11)17-13(18)20-6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJDNIGFKMYMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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